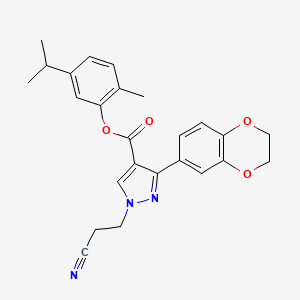
5-isopropyl-2-methylphenyl 1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules that likely exhibit a range of biological or chemical properties due to the presence of multiple functional groups such as pyrazole, carboxylate, and benzodioxin. Compounds with such functionalities are often explored for their potential in drug development, material science, and as intermediates in synthetic organic chemistry.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler building blocks. For pyrazole derivatives, common synthetic routes include cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or via the reaction of enaminones with hydrazonoyl halides. The specific synthetic pathway for this compound would likely involve strategic functionalization of the core structure to introduce the isopropyl, methylphenyl, cyanoethyl, and benzodioxin groups in a step-wise manner.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms, molecular conformation, and the presence of specific intra- or intermolecular interactions, such as hydrogen bonding, which can influence the molecule's reactivity and physical properties.
Chemical Reactions and Properties
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole moiety might engage in nucleophilic substitution reactions, the carboxylate group could undergo esterification or amidation, and the cyano group might be involved in addition reactions. The presence of these functional groups suggests a versatile chemistry, allowing for further derivatization or participation in various organic reactions.
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility in different solvents, and stability, would be determined by its molecular structure. The presence of a benzodioxin ring could suggest moderate to low solubility in water but better solubility in organic solvents. The compound's volatility would depend on its molecular weight and the presence of functional groups.
Chemical Properties Analysis
Chemically, the compound's properties would be influenced by its functional groups. The electron-withdrawing cyano group, for instance, could affect the electron density on the molecule, influencing its reactivity. The aromatic system might engage in π-π interactions, and the pyrazole ring could exhibit tautomeric shifts, impacting the molecule's chemical behavior.
Due to the specific and complex nature of the compound described, direct research or literature sources specifically addressing all aspects of its introduction, synthesis, molecular and chemical properties in detail were not found. However, the general approaches to studying such compounds involve a combination of synthetic organic chemistry, analytical techniques for structural elucidation, and physical chemistry methods to explore their properties.
- Crystal structure and synthesis methodologies for pyrazole derivatives and related compounds can be explored in studies by Kumar et al. (2018) and others who focus on the synthesis and characterization of pyrazole-based molecules (Kumar et al., 2018).
Propriétés
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16(2)18-6-5-17(3)22(13-18)32-25(29)20-15-28(10-4-9-26)27-24(20)19-7-8-21-23(14-19)31-12-11-30-21/h5-8,13-16H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVNKUGZHGOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

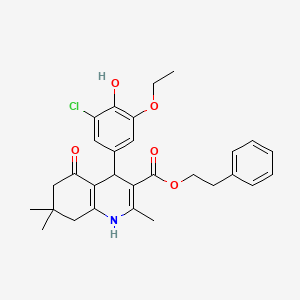
![methyl 6-tert-butyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5087223.png)

![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide](/img/structure/B5087231.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5087240.png)
![5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5087245.png)
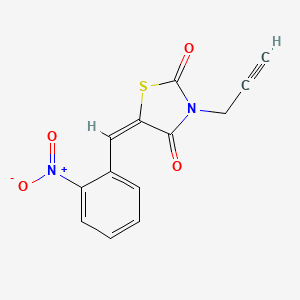
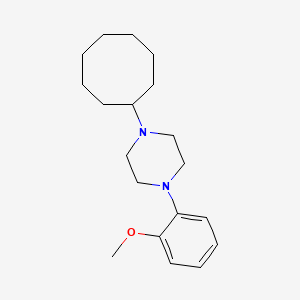
![2-benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5087263.png)
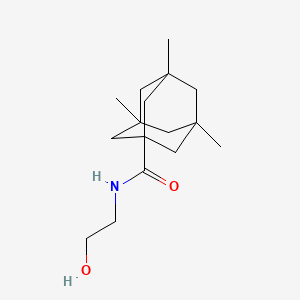
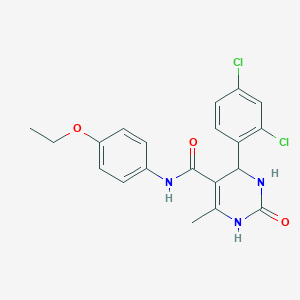
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5087301.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5087303.png)
![4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5087317.png)